molecular formula C5H6N2 B3053781 2-[(prop-2-yn-1-yl)amino]acetonitrile CAS No. 56096-28-7

2-[(prop-2-yn-1-yl)amino]acetonitrile

Cat. No.: B3053781
CAS No.: 56096-28-7
M. Wt: 94.11 g/mol
InChI Key: VKMQENXKRDPRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Prop-2-yn-1-yl)amino]acetonitrile is an organic compound characterized by the presence of a propargyl group attached to an amino acetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Prop-2-yn-1-yl)amino]acetonitrile can be synthesized through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)amino]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism by which 2-[(prop-2-yn-1-yl)amino]acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cystathionine gamma-lyase, thereby affecting the synthesis of hydrogen sulfide. This interaction can modulate various biological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-yn-1-yl)amino]acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.

    Propargylglycine: Another similar compound, known for its role as an enzyme inhibitor.

Uniqueness

2-[(Prop-2-yn-1-yl)amino]acetonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(prop-2-ynylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMQENXKRDPRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556495
Record name [(Prop-2-yn-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56096-28-7
Record name [(Prop-2-yn-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(prop-2-yn-1-yl)amino]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(prop-2-yn-1-yl)amino]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[(prop-2-yn-1-yl)amino]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[(prop-2-yn-1-yl)amino]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[(prop-2-yn-1-yl)amino]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[(prop-2-yn-1-yl)amino]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.